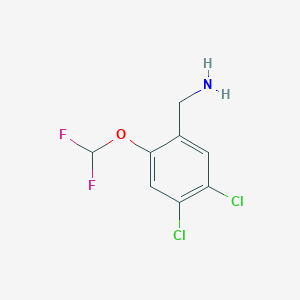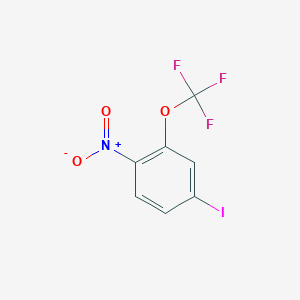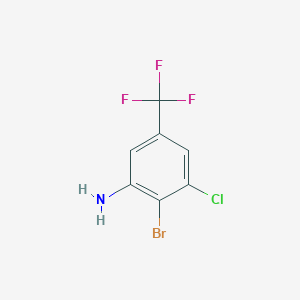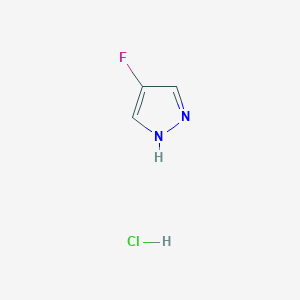
4-Fluor-1H-pyrazol-Hydrochlorid
Übersicht
Beschreibung
4-Fluoro-1H-pyrazole HCl is a heterocyclic organic compound with the molecular formula C3H3FN2·HCl It is a derivative of pyrazole, where a fluorine atom is substituted at the fourth position of the pyrazole ring
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-pyrazole HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial products
Biochemische Analyse
Biochemical Properties
4-Fluoro-1H-pyrazole hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 4-Fluoro-1H-pyrazole hydrochloride to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Fluoro-1H-pyrazole hydrochloride on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Fluoro-1H-pyrazole hydrochloride can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Fluoro-1H-pyrazole hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular function. For example, the binding of 4-Fluoro-1H-pyrazole hydrochloride to cytochrome P450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-1H-pyrazole hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-1H-pyrazole hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-Fluoro-1H-pyrazole hydrochloride can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
4-Fluoro-1H-pyrazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown. This metabolism can affect the levels of metabolites and influence metabolic flux within the cell. Additionally, 4-Fluoro-1H-pyrazole hydrochloride can interact with other metabolic enzymes, further modulating its metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-pyrazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 4-Fluoro-1H-pyrazole hydrochloride can influence its activity and function, as well as its overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-pyrazole hydrochloride is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the efficacy of 4-Fluoro-1H-pyrazole hydrochloride by concentrating it in areas where it can interact with its target molecules. Additionally, the subcellular distribution of the compound can influence its stability and degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrazole HCl typically involves the following steps:
Starting Material: The process begins with 2-fluoroethyl acetate, which undergoes hydrolysis to form 2-fluoroacetic acid.
Intermediate Formation: The 2-fluoroacetic acid is then reacted with dimethylformamide (DMF) to produce (Z)-3-(dimethylamino)-2-fluoropropenal.
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-1H-pyrazole HCl may involve optimized reaction conditions to enhance yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-pyrazole HCl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrazole ring can be substituted with other functional groups using electrophilic or nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Electrophilic Reagents: SelectfluorTM, fluorine gas.
Nucleophilic Reagents: Hydrazines, amines.
Oxidizing Agents: Bromine, oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas.
Major Products: The major products formed from these reactions include various fluorinated pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 4-Fluoro-1H-pyrazole HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
4-Fluoropyrazole: A closely related compound with similar chemical properties.
3-Fluoropyrazole: Another fluorinated pyrazole derivative with distinct reactivity.
5-Fluoropyrazole: Known for its use in pharmaceutical applications.
Uniqueness: 4-Fluoro-1H-pyrazole HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-fluoro-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLROZLTZSJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-89-3 | |
| Record name | 1H-Pyrazole, 4-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


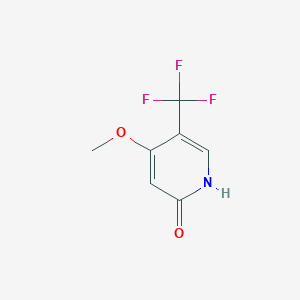
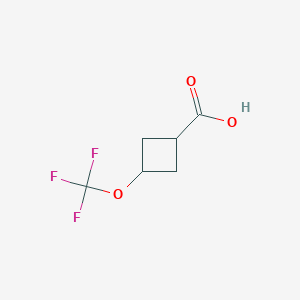
![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1447308.png)
![5-tert-Butyl 2-ethyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1447309.png)
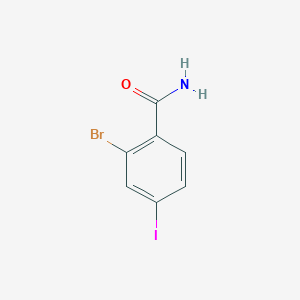
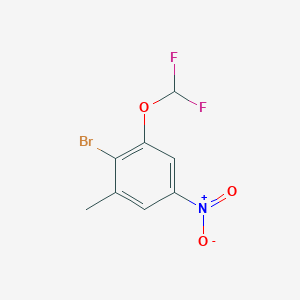
![7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1447315.png)
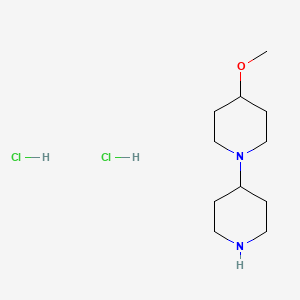
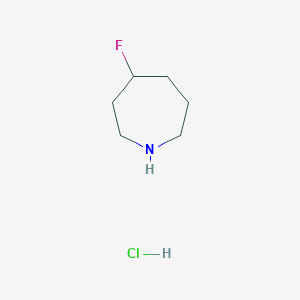
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)
